molecular formula C7H3Cl4NO3 B1402265 4-Chloro-1-nitro-2-(trichloromethoxy)benzene CAS No. 1417568-71-8

4-Chloro-1-nitro-2-(trichloromethoxy)benzene

Cat. No.: B1402265
CAS No.: 1417568-71-8
M. Wt: 290.9 g/mol
InChI Key: UUPYXJZJPPVYNI-UHFFFAOYSA-N
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Description

4-Chloro-1-nitro-2-(trichloromethoxy)benzene is an organic compound with the molecular formula C7H3Cl4NO3 It is a derivative of benzene, characterized by the presence of chloro, nitro, and trichloromethoxy substituents on the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1-nitro-2-(trichloromethoxy)benzene typically involves multiple steps, starting from benzene derivativesThe nitration process involves the reaction of chlorobenzene with a mixture of concentrated nitric acid and sulfuric acid, resulting in the formation of a nitro group on the benzene ring .

. This step requires careful temperature control and the use of appropriate solvents to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to handle the reactions efficiently. Safety measures are crucial due to the hazardous nature of the chemicals involved, particularly during the nitration and chlorination steps .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1-nitro-2-(trichloromethoxy)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium methoxide in methanol, potassium hydroxide in ethanol.

    Reduction: Iron powder in hydrochloric acid, catalytic hydrogenation.

    Oxidation: Potassium permanganate in acidic conditions.

Major Products Formed

Scientific Research Applications

4-Chloro-1-nitro-2-(trichloromethoxy)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-1-nitro-2-(trichloromethoxy)benzene involves its interaction with molecular targets through its functional groups. The nitro group is known to participate in electron transfer reactions, while the chloro and trichloromethoxy groups can influence the compound’s reactivity and binding affinity to various targets . The exact pathways and molecular targets depend on the specific application and the environment in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-1-nitro-2-(trichloromethoxy)benzene is unique due to the presence of the trichloromethoxy group, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate for the synthesis of specialized compounds that require specific functional groups for their activity .

Properties

IUPAC Name

4-chloro-1-nitro-2-(trichloromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl4NO3/c8-4-1-2-5(12(13)14)6(3-4)15-7(9,10)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUPYXJZJPPVYNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)OC(Cl)(Cl)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl4NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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